molecular formula C11H12INO B1220992 6-Methoxy-1-methylquinolin-1-ium iodide CAS No. 21979-59-9

6-Methoxy-1-methylquinolin-1-ium iodide

Cat. No. B1220992
CAS RN: 21979-59-9
M. Wt: 301.12 g/mol
InChI Key: HIXUTNXIYGSZHT-UHFFFAOYSA-M
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Description

6-Methoxy-1-methylquinolin-1-ium iodide is a quinoline derivative, a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, like other quinolines, is known for its structural complexity and potential in various synthetic and analytical chemistry applications.

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 6-Methoxy-1-methylquinolin-1-ium iodide, involves several steps, including cyclization, nitrification, and chlorination, starting from simpler aromatic compounds. A method starting from 4-methoxyaniline through three steps including Cyclization, Nitrification, and Chlorination has been reported for a closely related compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (Zhao, Lei, & Guo, 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 6-Methoxy-1-methylquinolin-1-ium iodide, features a complex aromatic system that can form various hydrogen bonds and assume different conformations in crystalline and solution states. For example, the molecular structure of 8-hydroxy-1-methylquinolinium iodide monohydrate has been studied by X-ray diffraction, FT-IR, 1H, and 13C NMR spectroscopy, showing intricate hydrogen bonding patterns (Barczyński et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including aminomethylation/hydrogenolysis, which are crucial for modifying their structure and enhancing their biological activities. A novel method involving direct metalation followed by cuprate-mediated methylation has been described for isoquinolines, a related compound class (Melzer, Felber, & Bracher, 2018).

Scientific Research Applications

Fluorescence Applications

6-Methoxy-1-methylquinolin-1-ium iodide has been identified for its potential in fluorescence applications. Geddes et al. (2001) described quinolinium dyes, including derivatives of 6-methylquinoline, as fluorescent halide-sensitive indicators. These dyes, reacting with methyl iodide, become water-soluble and demonstrate reduced fluorescence intensity in the presence of halide ions. This property allows the measurement of halide concentrations using Stern-Volmer kinetics, suggesting utility in physiological measurements and biological halide-sensing applications (Geddes, Apperson, Karolin, & Birch, 2001).

Molecular Structure Analysis

The molecular structure of quinolinium derivatives is another area of interest. The structural analysis of compounds like 9-O-Ethylberberrubinium iodide, closely related to 6-Methoxy-1-methylquinolin-1-ium iodide, reveals insights into intermolecular interactions and molecular symmetry. This can inform the development of novel compounds with specific molecular properties (Grundt, Pernat, Krivogorsky, Halverson, & Berry, 2010).

Synthetic Applications

In synthetic chemistry, compounds like 6-Methoxy-1-methylquinolin-1-ium iodide are key in creating new chemical entities. For instance, the work of Deligeorgiev et al. (2015) describes a solvent-free synthetic approach to quinolinium salts. The study demonstrates the synthesis of these salts at room temperature, suggesting a method for the efficient production of quinolinium-based compounds (Deligeorgiev, Kurutos, & Gadjev, 2015).

Nanoparticle Sizing

Quinolinium derivatives have also been applied in nanoparticle sizing. Geddes et al. (2000) developed quaternary salts of fluorescent dyes, including those derived from 6-methoxyquinoline, for binding to negatively charged colloidal silica particles. This application, leveraging the long fluorescence lifetimes of these dyes, facilitates accurate nanoparticle sizing, indicating potential in nanotechnology and material science research (Geddes, Apperson, & Birch, 2000).

properties

IUPAC Name

6-methoxy-1-methylquinolin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NO.HI/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12;/h3-8H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXUTNXIYGSZHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944565
Record name 6-Methoxy-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-methylquinolin-1-ium iodide

CAS RN

21979-59-9
Record name 6-Methoxy-1-methylquinolinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinolinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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